molecular formula C14H9NO5 B7763674 3-Formylphenyl 4-nitrobenzoate

3-Formylphenyl 4-nitrobenzoate

Cat. No.: B7763674
M. Wt: 271.22 g/mol
InChI Key: LVRKYFYDNUABJK-UHFFFAOYSA-N
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Description

3-Formylphenyl 4-nitrobenzoate is an organic compound with the molecular formula C14H9NO5 and a molecular weight of 271.22 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a formyl group (CHO) attached to a phenyl ring and a nitro group (NO2) attached to a benzoate ester. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylphenyl 4-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of a suitable precursor, followed by esterification and formylation reactions. The nitration step introduces the nitro group, while the esterification step forms the benzoate ester. Finally, the formylation step adds the formyl group to the phenyl ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, controlled temperatures, and reaction times. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Formylphenyl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Formylphenyl 4-nitrobenzoate is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Formylphenyl 4-nitrobenzoate involves its interaction with molecular targets through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the formyl and nitro groups provides distinct chemical properties that can be leveraged in various research and industrial contexts .

Properties

IUPAC Name

(3-formylphenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5/c16-9-10-2-1-3-13(8-10)20-14(17)11-4-6-12(7-5-11)15(18)19/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRKYFYDNUABJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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